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Compound of Interest

Compound Name: Durlobactam Sodium

Cat. No.: B607226

Durlobactam, formerly known as ETX2514, is a novel, broad-spectrum B-lactamase inhibitor
developed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly
Acinetobacter baumannii-calcoaceticus complex (ABC).[1][2] Its development was driven by
the urgent medical need for new agents targeting infections caused by carbapenem-resistant
Acinetobacter, a pathogen notorious for its diverse resistance mechanisms.[3][4] This guide
provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical
evaluation of Durlobactam sodium.

Discovery and Rationale

The discovery of Durlobactam was the result of a rational, structure-based drug design strategy
aimed at creating a diazabicyclooctane (DBO) -lactamase inhibitor with an expanded
spectrum of activity.[1][5] Unlike previous DBOs such as avibactam, which have limited activity
against Ambler class D (-lactamases, Durlobactam was specifically engineered to potently
inhibit class A, C, and D serine B-lactamases.[3][6][7] This is particularly crucial for treating ABC
infections, where class D OXA-type carbapenemases are the predominant resistance
mechanism.[4][5]

Durlobactam is used in combination with sulbactam, a first-generation (3-lactamase inhibitor
that also possesses intrinsic antibacterial activity against Acinetobacter spp. by inhibiting
penicillin-binding proteins (PBPs) 1 and 3.[1][4][7] HowevVer, the clinical utility of sulbactam
alone has been compromised by its degradation by various B-lactamases.[1] Durlobactam
protects sulbactam from this enzymatic degradation, thereby restoring its efficacy against MDR
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Acinetobacter.[3][4][5] The combination, sulbactam-durlobactam (SUL-DUR), received FDA
approval in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-

associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of ABC.[6][8][9]

Synthesis of Durlobactam Sodium

The chemical synthesis of Durlobactam is a complex, multi-step process designed for precise

control over its stereochemistry and functional groups.[5] The synthesis involves creating the

core diazabicyclooctane structure, followed by the introduction of the necessary carbamoyl,

methyl, and sulfate groups.[5]

A generalized synthetic pathway is as follows:

An aza-Diels-Alder reaction is performed to construct the initial bicyclic framework.

The resulting intermediate undergoes a series of protection and deprotection steps to modify
the functional groups. This includes Boc protection of an amine and saponification of an
ester.

An amide coupling reaction, using ammonium acetate, is performed to introduce the
carbamoyl group.

A key step involves the reaction of an alkene intermediate with N-Boc-hydroxylamine.

The diamine is cyclized using triphosgene to form the cyclic urea component of the DBO
core.

Finally, the hydroxyl urea intermediate is sulfated using a DMF:SO3 or sulfur trioxide-pyridine
complex.

The molecule is then converted to its sodium salt form, often through ion-exchange
chromatography, to improve purity and stability for pharmaceutical use.
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Durlobactam Synthesis Workflow

Aza-Diels-Alder Reaction
(Initial Scaffolding)

l

Functional Group Interconversion
(e.g., Boc Protection, Saponification)

l

Amide Coupling
(Carbamoyl Group Introduction)

:

Reaction with N-Boc-hydroxylamine

l

Intramolecular Cyclization
(e.g., with Triphosgene)
(Forms DBO Core)

l

Sulfation of Hydroxyl Urea
(e.g., with SO3-Pyridine)

l

Salt Formation
(Tetrabutylammonium salt)

l

lon Exchange Chromatography
(Conversion to Sodium Salt)

Durlobactam Sodium (Final API)
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A simplified workflow for the chemical synthesis of Durlobactam Sodium.
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Mechanism of Action

Durlobactam is a non-B-lactam, diazabicyclooctane B-lactamase inhibitor.[6][8] Its primary
mechanism involves the inactivation of serine (3-lactamases, which are enzymes that hydrolyze
and inactivate B-lactam antibiotics. Durlobactam forms a reversible, covalent bond with the
serine nucleophile located in the active site of these enzymes.[8][10] This acylation reaction
effectively traps the enzyme, preventing it from degrading its intended [3-lactam partner,
sulbactam. The bond is reversible due to recyclization by the sulfated amine group on
Durlobactam.[8][10]

By inhibiting a broad spectrum of (-lactamases—including Ambler class A (e.g., KPC), class C
(e.g., AmpC), and critically, class D (e.g., OXA enzymes common in A. baumannii)—
Durlobactam shields sulbactam from hydrolysis.[3][6] This protection allows sulbactam to reach
its primary targets, the penicillin-binding proteins (PBPSs) in the bacterial cell wall, leading to
inhibition of peptidoglycan synthesis, cell lysis, and bacterial death.[4][7]

Mechanism of Sulbactam-Durlobactam Synergy
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BurklseEER (Reversible Covalent Bond)
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Sulbactam [ Catalyzes Inhibition leads to
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Durlobactam inhibits -lactamases, protecting sulbactam from degradation.

Quantitative Data
Table 1: In Vitro Inhibitory Activity of Durlobactam
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B-Lactamase Target Ambler Class ICs0 (NM)
KPC-2 A 4[11]
AmpC C 14[11]
OXA-24 D 190[11]

Table 2: In Vitro Activity of Sulbactam-Durlobactam
against Global Acinetobacter baumannii-calcoaceticus

complex (ABC) Isolates (2016-2021)

Antimicrobial

Organism MICso (ug/mL) MICso (pg/mL)
Agent
ABC Isolates Sulbactam-
1[3] 2[3]
(n=5,032) Durlobactam
ABC Isolates Sulbactam (alone) N/A 64[4]

Note: Durlobactam was tested at a fixed concentration.

Table 3: Pharmacokinetic Parameters of Durlobactam in

Healthy Adults

Parameter

Value

Elimination Half-Life (t%2)

2.52 +0.77 h[6][8]

Clearance (CL)

9.96 + 3.11 L/h[6]

Primary Route of Elimination

Renal (78% unchanged in urine)[6]

Epithelial Lining Fluid (ELF) Penetration Ratio
(AUC_ELF / AUC_unbound plasma)

~0.40[12]

Table 4: Efficacy Results from the Phase 3 ATTACK Trial
(Sulbactam-Durlobactam vs. Colistin)
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Outcome

Sulbactam-
Durlobactam
(n=63)

Colistin (n=62)

Treatment
Difference (95% CI)

28-Day All-Cause
Mortality (Primary
Endpoint)

19.0% (12/63)[13][14]
[15]

32.3% (20/62)[13][14]
[15]

-13.2% (-30.0 to 3.5)
[13][14]

Clinical Cure at Test of

Cure

61.9%[13]

40.3%[13]

21.6% (2.9 to 40.3)
[13]

Nephrotoxicity

13% (12/91)[14]

38% (32/85)[14]

Statistically significant
(p<0.001)[14]

Both arms received imipenem-cilastatin as background therapy.[14]

Experimental Protocols
In Vitro Susceptibility Testing

The in vitro activity of sulbactam-durlobactam is typically determined using the broth

microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Method: Serial twofold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton

broth.

Inhibitor Concentration: Durlobactam is added at a fixed concentration (e.g., 4 pg/mL).

Inoculum: Bacterial isolates are grown to a standardized density (e.g., 5 x 10> CFU/mL) and

added to the wells.

Incubation: Plates are incubated at 35°C for 16-20 hours.

Endpoint: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration

of the antimicrobial agent that completely inhibits visible bacterial growth.

In Vivo Efficacy Murine Models
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Neutropenic murine thigh and lung infection models are used to establish the
pharmacokinetic/pharmacodynamic (PK/PD) targets for efficacy.[4]

Model: Mice are rendered neutropenic by cyclophosphamide injections.

« Infection: Animals are inoculated in the thigh muscle or via intratracheal instillation with a

clinical isolate of A. baumannii.

¢ Treatment: Human-simulated dosing regimens of sulbactam and durlobactam are

administered.
o Analysis: Bacterial burden (logio CFU/g of tissue) is quantified at 24 hours post-treatment.

o PK/PD Target: The exposure magnitudes required to achieve a static effect or a 1-logio CFU
reduction are determined. For sulbactam, the target is the percentage of the dosing interval
that free drug concentrations remain above the MIC (%fT>MIC), while for durlobactam, it is
the ratio of the 24-hour free drug area under the curve to the MIC (fAUC/MIC).[4]
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In Vivo Murine Model Experimental Workflow

Induce Neutropenia
(Cyclophosphamide)

l

Inoculate with A. baumannii
(Thigh or Lung Model)

l

Administer Human-Simulated
Doses of SUL-DUR

l

Collect Tissue Samples
(at 24 hours)

l

Quantify Bacterial Burden
(CFU/gram)

l

Correlate Drug Exposure (PK)
with Bacterial Reduction (PD)

Determine Efficacy Targets
(%fT>MIC and fAUC/MIC)
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Workflow for determining PK/PD targets using murine infection models.

Phase 3 Clinical Trial Protocol (ATTACK Trial)
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The ATTACK trial (NCT03894046) was a multicenter, randomized, active-controlled, non-
inferiority study.[14]

Population: Adult patients with serious infections caused by carbapenem-resistant ABC,
including HABP, VABP, and bacteremia.[14][16]

e Intervention Arm: Sulbactam-durlobactam (1.0 g / 1.0 g) administered as a 3-hour
intravenous infusion every 6 hours.[15]

e Control Arm: Colistin administered intravenously, with dosing based on local site practices.
[14]

o Background Therapy: All patients in both arms received imipenem-cilastatin.[14]
o Duration: Treatment for 7 to 14 days.[15]

e Primary Endpoint: 28-day all-cause mortality in the carbapenem-resistant mITT
(microbiologically modified intent-to-treat) population.[13][14]

o Key Secondary Endpoints: Clinical cure at the test-of-cure visit and incidence of
nephrotoxicity.[13][14]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37182534/
https://pubmed.ncbi.nlm.nih.gov/37182534/
https://www.idse.net/Bacterial-Infections/Article/05-23/Sulbactam-Durlobactam-Combo-Offers-Promise-in-Treating-Serious-Acinetobacter-Infections/70294
https://www.contagionlive.com/view/sulbactam-durlobactam-effective-against-hospital-acquired-abc-infections
https://pubmed.ncbi.nlm.nih.gov/37182534/
https://pubmed.ncbi.nlm.nih.gov/37182534/
https://www.contagionlive.com/view/sulbactam-durlobactam-effective-against-hospital-acquired-abc-infections
https://www.mdpi.com/2077-0383/11/12/3258
https://pubmed.ncbi.nlm.nih.gov/37182534/
https://www.mdpi.com/2077-0383/11/12/3258
https://pubmed.ncbi.nlm.nih.gov/37182534/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

ATTACK Phase 3 Trial Design Logic

Patients with Serious
Carbapenem-Resistant
ABC Infections

SUL-DUR Colistin
+ Imipenem-Cilastatin + Imipenem-Cilastatin

Secondary Endpoints:
- Clinical Cure
- Nephrotoxicity

Primary Endpoint:
28-Day All-Cause Mortality
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Logical flow of the ATTACK Phase 3 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607226?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

